

Technical Guide: Dimethyl (p-methoxybenzylidene)malonate

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Compound of Interest

Compound Name:	Dimethyl (p-methoxybenzylidene)malonate
CAS No.:	7443-25-6
Cat. No.:	B1294992

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Dimethyl (p-methoxybenzylidene)malonate**. This document provides key data, experimental protocols, and a visual representation of its synthesis workflow.

Core Compound Data

Dimethyl (p-methoxybenzylidene)malonate, also known by synonyms such as Dimethyl 4-methoxybenzylidenemalonate and Cyasorb UV 1988, is an organic carboxylic acid ester.[1][2] Its primary application is as a unique UV absorber, particularly effective in the UVB range.[3][4] A key advantage of this compound is that it is colorless and does not form colored complexes with metal ions, even at high concentrations, making it ideal for use in solvent-borne coatings, UV-cured systems, and various polymers where color neutrality is crucial.[3][4]

Physicochemical and Spectral Properties

A summary of the quantitative data for **Dimethyl (p-methoxybenzylidene)malonate** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₄ O ₅	[1][2]
Molecular Weight	250.25 g/mol	[4][5]
CAS Number	7443-25-6	[1][2][5]
Melting Point	56-57 °C	[1][3]
Boiling Point	335.5 °C at 760 mmHg	[1]
Density	1.187 g/cm ³	[1]
Flash Point	145.9 °C	[1]
Water Solubility	91 mg/L at 20 °C	[1][3]
Appearance	White to almost white powder/crystal	[3]
Solubility	Soluble in Methanol	[1][3]
¹³ C NMR Spectra	Available	[5]
Mass Spectrometry (GC-MS)	Available	[5]
IR Spectra (FTIR)	Available	[5]
Raman Spectra	Available	[5]

Experimental Protocols

The primary synthesis route for **Dimethyl (p-methoxybenzylidene)malonate** is the Knoevenagel condensation.[6] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, dimethyl malonate, to a carbonyl group (from p-anisaldehyde), followed by a dehydration reaction.[6]

Synthesis of Dimethyl (p-methoxybenzylidene)malonate via Knoevenagel Condensation

This protocol is adapted from general procedures for Knoevenagel condensation reactions.

Materials:

- p-Anisaldehyde (4-methoxybenzaldehyde)
- Dimethyl malonate
- Piperidine
- Acetic acid
- Benzene (or another suitable solvent for azeotropic removal of water)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Dean-Stark apparatus
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

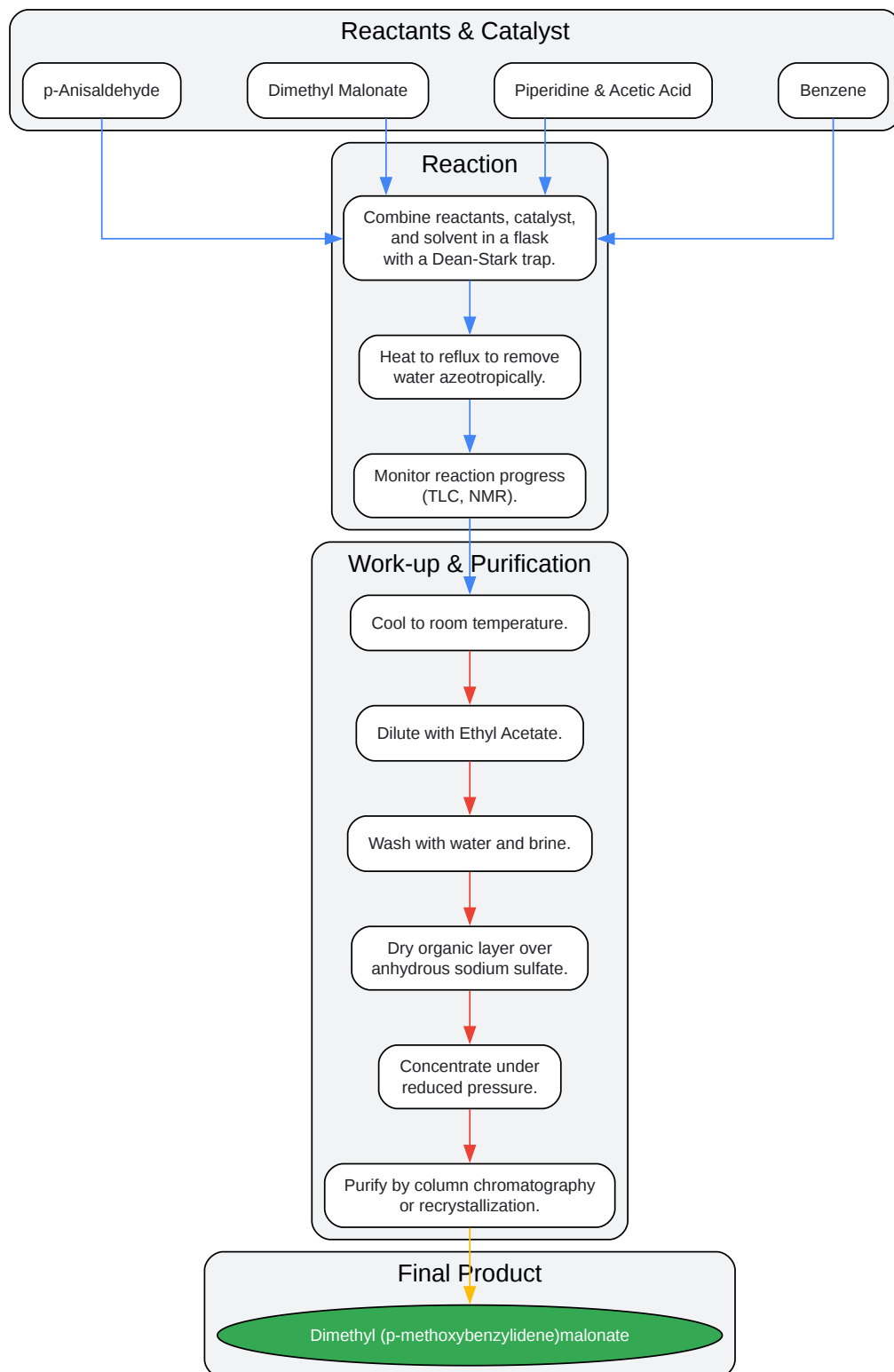
Procedure:

- **Reaction Setup:** To a flame-dried 150 ml round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzene (25 ml), p-anisaldehyde, a catalytic amount of piperidine, a catalytic amount of acetic acid, and dimethyl malonate under an inert atmosphere (e.g., argon).[7]
- **Reflux:** The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by techniques such as Thin Layer Chromatography (TLC) or ¹H-NMR spectroscopy.[7] The reaction is typically refluxed for several hours until completion.[7]
- **Work-up:** After the reaction is complete, the mixture is allowed to cool to room temperature. The reaction mixture is then diluted with ethyl acetate (50 ml).[7]
- **Extraction:** The organic layer is washed sequentially with water (2 x 25 ml) and brine (1 x 25 ml).[7]
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[7]
- **Purification:** The crude product can be further purified by flash column chromatography (e.g., using a petroleum ether/ethyl acetate solvent system) or by recrystallization to afford the pure **Dimethyl (p-methoxybenzylidene)malonate**. [7]

Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis of **Dimethyl (p-methoxybenzylidene)malonate** via the Knoevenagel condensation.

Synthesis Workflow of Dimethyl (p-methoxybenzylidene)malonate



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References

- [1. lookchem.com \[lookchem.com\]](https://www.lookchem.com)
- [2. pschemicals.com \[pschemicals.com\]](https://www.pschemicals.com)
- [3. dimethyl \(p-methoxybenzylidene\)malonate CAS#: 7443-25-6 \[m.chemicalbook.com\]](https://www.m.chemicalbook.com)
- [4. dimethyl \(p-methoxybenzylidene\)malonate | 7443-25-6 \[chemicalbook.com\]](https://www.chemicalbook.com)
- [5. Dimethyl \(p-methoxybenzylidene\)malonate | C13H14O5 | CID 100478 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [6. Knoevenagel condensation - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [7. Dimethyl 2-\(4-methylbenzylidene\)malonate - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
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